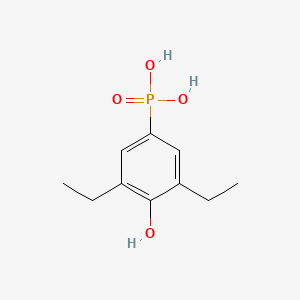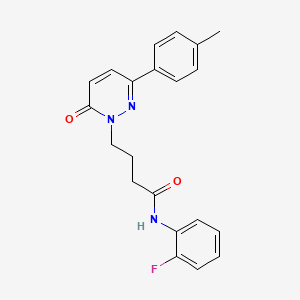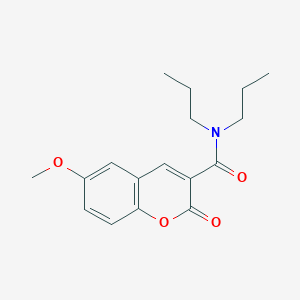
(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid” is an organic compound with the CAS Number: 745779-94-6 . It has a molecular weight of 230.2 and its IUPAC name is 3,5-diethyl-4-hydroxyphenylphosphonic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid” is 1S/C10H15O4P/c1-3-7-5-9 (15 (12,13)14)6-8 (4-2)10 (7)11/h5-6,11H,3-4H2,1-2H3, (H2,12,13,14) . The compound has a molecular formula of C10H15O4P .Physical And Chemical Properties Analysis
“(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid” has a density of 1.3±0.1 g/cm3 . Its boiling point is 440.8±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 73.6±3.0 kJ/mol . The flash point is 220.4±31.5 °C . The index of refraction is 1.568 and the molar refractivity is 56.6±0.4 cm3 .Applications De Recherche Scientifique
Synthesis and Polymer Applications
Synthesis and Adhesive Properties
Novel dental monomers containing phosphonic acid groups have been synthesized, demonstrating their suitability as components of dental adhesive mixtures due to their hydrolytic stability and good rates of polymerization. These monomers dissolve well in water and are stable, making them ideal for dental applications (Altin et al., 2014).
Corrosion Inhibition
Corrosion Inhibitors for Mild Steel
α-Aminophosphonates, including derivatives of (3,5-Diethyl-4-hydroxyphenyl)phosphonic acid, have shown to significantly inhibit mild steel corrosion in hydrochloric acid solution. These compounds demonstrate mixed type inhibition and are highly efficient, highlighting their potential in industrial applications to prevent corrosion (Gupta et al., 2017).
Drug Synthesis and Bioactivity
Synthesis of Bisphosphonic Acids
Research has been conducted on the synthesis and characterization of bisphosphonic acids and their metal hybrids, which are crucial in medicinal chemistry. These compounds have applications ranging from bone targeting to the design of hybrid materials (Gómez-Alcántara et al., 2004).
Antioxidant and Anti-Alzheimer Activities
Antioxidant and Anti-Alzheimer Effects
Derivatives of hydroxyphenylamine phosphonates have been synthesized and evaluated for their antioxidant activities and potential anti-Alzheimer effects. This research opens new avenues for the application of phosphonic acid derivatives in treating oxidative damage-related diseases (Zaout et al., 2021).
Material Science and Catalysis
Novel Dental Monomers
Research on novel dental monomers containing both phosphonic and carboxylic acid functional groups has shown promise for dental applications. These monomers' acidic nature and interaction with hydroxyapatite suggest their potential for etching properties important in dentistry (Sahin et al., 2009).
Safety and Hazards
The safety information for “(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid” includes several hazard statements: H302, H315, H318, H335 . The compound is considered dangerous, with precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(3,5-diethyl-4-hydroxyphenyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-3-7-5-9(15(12,13)14)6-8(4-2)10(7)11/h5-6,11H,3-4H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXINNDQSAARIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1O)CC)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Diethyl-4-hydroxyphenyl)phosphonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2858624.png)
![4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2858625.png)
![3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2858627.png)
![3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2858630.png)
![2-[(2-Methanesulfonylcyclopentyl)amino]propan-1-ol](/img/structure/B2858634.png)
![3'-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2858636.png)

![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2858642.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)